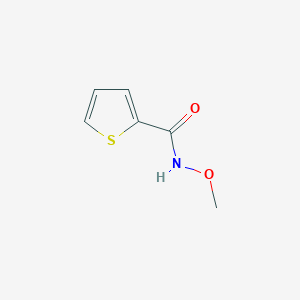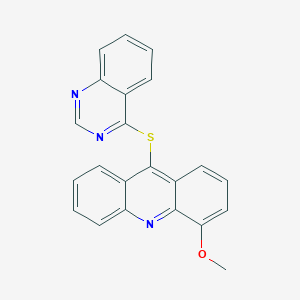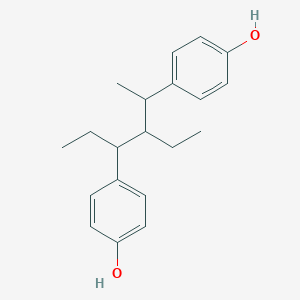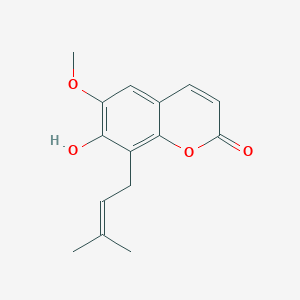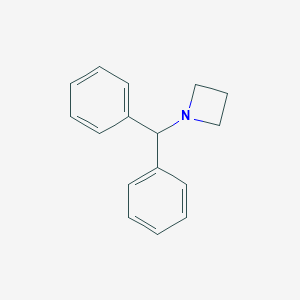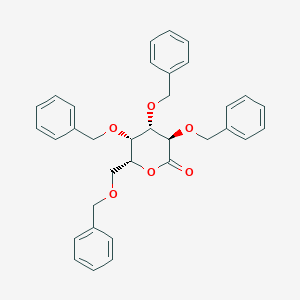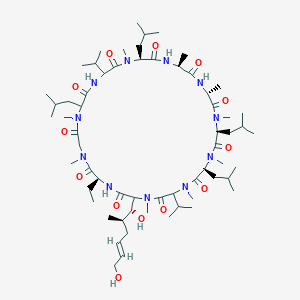![molecular formula C9H15NO4 B027007 Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI) CAS No. 106366-63-6](/img/structure/B27007.png)
Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI), also known as CBME, is a chemical compound that has been used in scientific research for its potential therapeutic applications. CBME has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various diseases and conditions.
Mécanisme D'action
The exact mechanism of action of Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI) is not fully understood. However, research has shown that Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI) inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI) also activates the adenosine A2A receptor, which has been shown to have anti-inflammatory and analgesic effects.
Effets Biochimiques Et Physiologiques
Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI) has been found to have several biochemical and physiological effects. Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI) has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI) has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI) has several advantages for use in lab experiments. Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI) is easy to synthesize and purify, making it readily available for research purposes. Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI) also exhibits potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various diseases and conditions. However, Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI) also has limitations, including its potential toxicity and lack of specificity for certain targets.
Orientations Futures
There are several future directions for research on Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI). One potential direction is the development of Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI) derivatives with increased potency and specificity for certain targets. Another potential direction is the investigation of Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI) in combination with other drugs for synergistic effects. Additionally, further research is needed to fully understand the mechanism of action of Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI) and its potential therapeutic applications.
In conclusion, Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI) is a promising compound for scientific research due to its anti-inflammatory, analgesic, and anti-tumor properties. While there are limitations to its use, Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI) has several advantages for use in lab experiments and has several potential future directions for research.
Méthodes De Synthèse
Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI) can be synthesized through a multistep process involving the reaction of cyclobutanone with ethyl chloroformate and subsequent reaction with methylamine. The resulting product is then purified through recrystallization to obtain pure Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI).
Applications De Recherche Scientifique
Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI) has been extensively studied for its potential therapeutic applications. Research has shown that Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI) exhibits anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of conditions such as arthritis and neuropathic pain. Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI) has also been found to exhibit anti-tumor properties, making it a potential candidate for cancer therapy.
Propriétés
Numéro CAS |
106366-63-6 |
|---|---|
Nom du produit |
Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI) |
Formule moléculaire |
C9H15NO4 |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
ethyl 1-(methoxycarbonylamino)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C9H15NO4/c1-3-14-7(11)9(5-4-6-9)10-8(12)13-2/h3-6H2,1-2H3,(H,10,12) |
Clé InChI |
SHEZTDUWJUPABF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CCC1)NC(=O)OC |
SMILES canonique |
CCOC(=O)C1(CCC1)NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




